molecular formula C26H24N2O4S2 B2549966 5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 866866-42-4

5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2549966
CAS No.: 866866-42-4
M. Wt: 492.61
InChI Key: BMGGLDPDXCNTGY-UHFFFAOYSA-N
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Description

5-Benzoyl-N2-(2-ethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a thiophene-based diamino derivative with a complex substitution pattern. Its structure features:

  • A benzoyl group at the 5-position of the thiophene ring.
  • A 2-ethylphenyl substituent on the N2 amine.
  • A 4-methoxybenzenesulfonyl group at the 3-position.

This compound’s molecular formula is C26H24N2O4S2, with a molecular weight of 492.66 g/mol.

Properties

IUPAC Name

[3-amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-15-13-19(32-2)14-16-20)22(27)24(33-26)23(29)18-10-5-4-6-11-18/h4-16,28H,3,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMGGLDPDXCNTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-BENZOYL-N2-(2-ETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of thiophene derivatives and the introduction of various functional groups. The synthetic pathway often includes:

  • Formation of Thiophene Core : The thiophene ring is synthesized through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Functional groups such as benzoyl and methoxybenzenesulfonyl are introduced via electrophilic aromatic substitution or nucleophilic addition methods.
  • Purification : The final compound is purified using techniques such as column chromatography.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it induces apoptosis in various cancer cell lines, including:

  • U-937 (human leukemia)
  • SK-MEL-1 (human melanoma)

In vitro assays have demonstrated that the compound inhibits cell proliferation effectively, with IC50 values comparable to established chemotherapeutics like doxorubicin.

The proposed mechanism for the anticancer activity involves:

  • Tubulin Inhibition : The compound may disrupt microtubule dynamics by binding to tubulin, preventing mitotic spindle formation.
  • Cyclin-dependent Kinase (CDK) Inhibition : It may also inhibit CDKs, leading to cell cycle arrest and subsequent apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the thiophene ring. Key findings include:

  • Electron-Withdrawing Groups (EWGs) : The presence of EWGs enhances antiproliferative activity.
  • Substituent Positioning : The position of substituents on the phenyl rings affects binding affinity and biological efficacy.

Case Studies

  • Study on Apoptosis Induction :
    • A study evaluated the apoptotic effects of the compound on U-937 cells using flow cytometry and annexin V staining. Results indicated a significant increase in early apoptotic cells upon treatment with the compound compared to control groups.
  • In Vivo Efficacy :
    • Animal models treated with this compound showed reduced tumor growth rates compared to untreated controls, suggesting potential for further development as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
This compoundU-93710Tubulin and CDK inhibition
DoxorubicinU-9370.5DNA intercalation
CA-4SK-MEL-10.8Tubulin polymerization blockade

Table 2: Structure-Activity Relationship Findings

SubstituentPositionEffect on Activity
Methoxy GroupParaIncreased potency
Ethyl GroupN2Moderate potency
Benzoyl GroupN1Essential for activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is structurally analogous to derivatives within the thiophene-2,4-diamine family. A key comparator is 5-(2,4-Dimethylbenzoyl)-N2-(4-ethoxyphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (BA98688, CAS 947169-34-8) , documented in product indices .

Table 1: Comparative Structural and Physicochemical Properties

Property Target Compound BA98688
Molecular Formula C26H24N2O4S2 C28H28N2O5S2
Molecular Weight 492.66 g/mol 536.66 g/mol
Benzoyl Substituent Benzoyl (C7H5O) 2,4-Dimethylbenzoyl (C9H9O)
N2 Substituent 2-Ethylphenyl (C8H9) 4-Ethoxyphenyl (C8H9O)
3-Position Group 4-Methoxybenzenesulfonyl (C7H7O3S) 4-Methoxybenzenesulfonyl (C7H7O3S)
Key Structural Differences Simpler benzoyl; ethyl group at N2 Methylated benzoyl; ethoxy group at N2

Hypothesized Functional Differences

Lipophilicity and Solubility

  • The 2,4-dimethylbenzoyl group in BA98688 increases lipophilicity (higher logP) compared to the target compound’s unmodified benzoyl group. This may enhance membrane permeability but reduce aqueous solubility .

Metabolic Stability

  • The ethoxy group in BA98688 may be susceptible to oxidative metabolism, whereas the ethyl group in the target compound could confer greater metabolic stability.

Binding Affinity

Research Implications

While direct biological data for the target compound are lacking, structural parallels to BA98688 suggest shared mechanisms of action. For example:

  • Both compounds’ 4-methoxybenzenesulfonyl groups could act as hydrogen-bond acceptors, critical for targeting sulfonamide-sensitive enzymes.
  • The N2 substituents may dictate selectivity profiles; ethylphenyl groups often favor hydrophobic targets (e.g., tyrosine kinases), while ethoxyphenyl groups may engage polar residues.

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